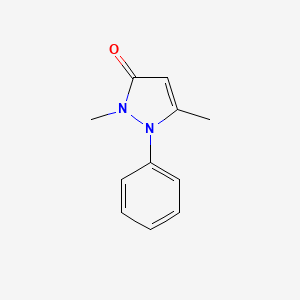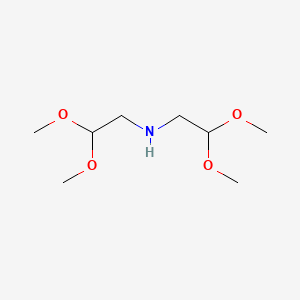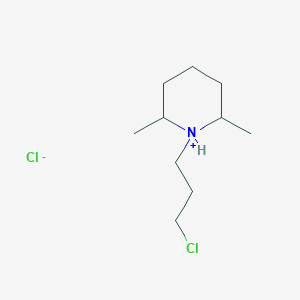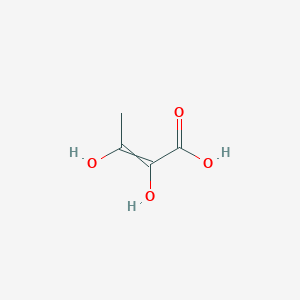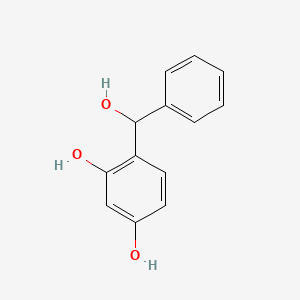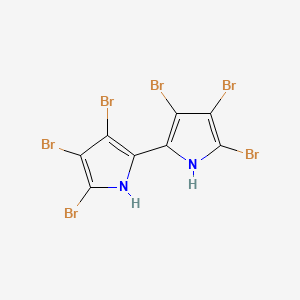
3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] is a heterocyclic organic compound characterized by the presence of bromine atoms attached to a bipyrrole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] typically involves the bromination of 2,2’-bi[1H-pyrrole] under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of partially or fully de-brominated bipyrroles.
Substitution: Formation of substituted bipyrroles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromo-1,1’-dimethyl-2,2’-bi[1H-pyrrole]
Uniqueness
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] is unique due to its bipyrrole structure, which distinguishes it from other polybrominated compounds. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
54705-15-6 |
|---|---|
Molekularformel |
C8H2Br6N2 |
Molekulargewicht |
605.5 g/mol |
IUPAC-Name |
2,3,4-tribromo-5-(3,4,5-tribromo-1H-pyrrol-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H2Br6N2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6/h15-16H |
InChI-Schlüssel |
CKUAYXRLIBAUTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N1)Br)Br)Br)C2=C(C(=C(N2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


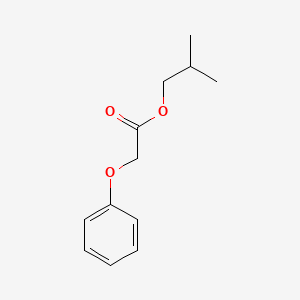

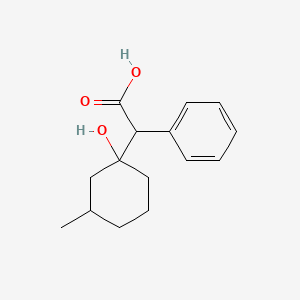
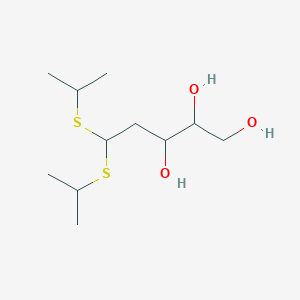
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)

